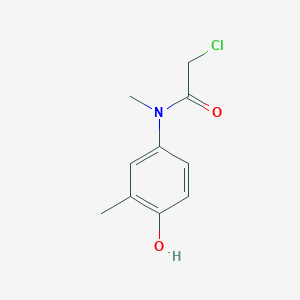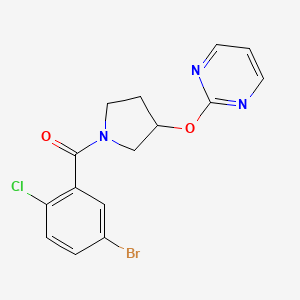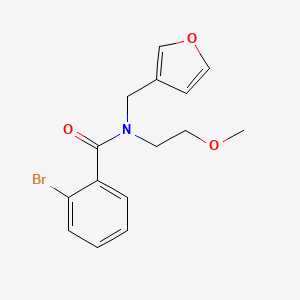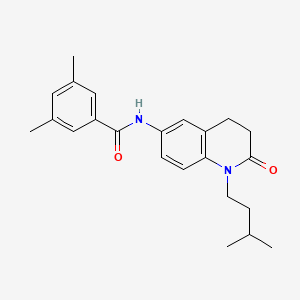
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide, also known as CHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CHMA is a derivative of acetaminophen, a widely used over-the-counter pain reliever.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is generally well-tolerated in animal studies. However, further research is needed to determine its long-term effects on human health. This compound has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its ability to inhibit the production of inflammatory cytokines and modulate pain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. Additionally, this compound has been found to have potent anti-cancer activity, making it a promising candidate for further research in this field. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the long-term effects of this compound on human health and its potential for clinical use.
Synthesemethoden
The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide involves the reaction of 4-hydroxy-3-methylacetanilide with thionyl chloride, followed by the reaction with N-methylacetamide. This process yields this compound as a white crystalline powder with a melting point of 162-164°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(3-4-9(7)13)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLAHEDFZZIGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)



![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)






![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)